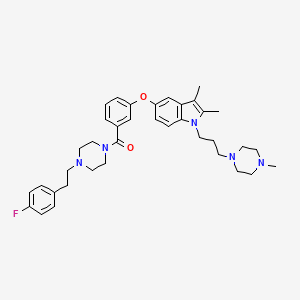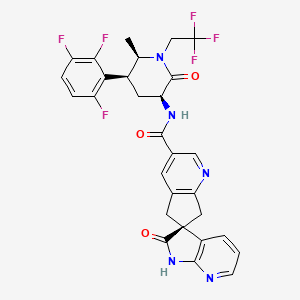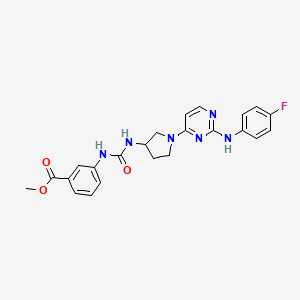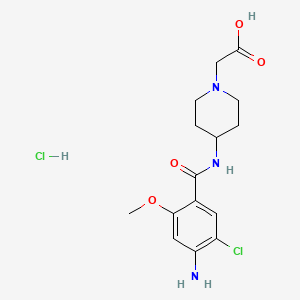
AZD0156
Vue d'ensemble
Description
The compound “2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-” is structurally related to quizartinib, a known type-II tyrosine kinase inhibitor . It is also related to AZD0156, an exceptionally potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase .
Applications De Recherche Scientifique
Inhibiteur de l'ATM {svg_1}
AZD0156 est un inhibiteur puissant et sélectif, biodisponible de la protéine ATM (ataxia-telangiectasia mutée), une kinase de signalisation impliquée dans la réponse aux dommages de l'ADN {svg_2}. Il a été démontré qu'il abrogeait la signalisation ATM induite par l'irradiation à faibles doses {svg_3}.
Radiosensibilisateur {svg_4}
This compound s'est révélé être un puissant radiosensibilisateur in vitro {svg_5}. Il améliore les effets inhibiteurs de la croissance tumorale du traitement par irradiation in vivo {svg_6}.
Potentialisateur des réponses à l'olaparib {svg_7}
This compound entrave la réparation des dommages à l'ADN induits par l'olaparib, ce qui entraîne une augmentation de la signalisation des cassures double brin de l'ADN, un arrêt du cycle cellulaire et une apoptose {svg_8}. Il a été démontré qu'il potentialisait les effets de l'olaparib sur un panel de lignées cellulaires cancéreuses du poumon, de l'estomac et du sein in vitro {svg_9}.
Combinaison avec des chimiothérapies cytotoxiques {svg_10}
This compound est étudié en combinaison avec des chimiothérapies cytotoxiques ou de nouveaux agents anticancéreux chez des patients atteints de tumeurs malignes avancées {svg_11}.
Combinaison avec l'irinotécan et le 5-fluorouracile {svg_12}
This compound a été évalué dans des modèles précliniques de cancer colorectal en combinaison avec l'irinotécan et le 5-fluorouracile {svg_13}. La combinaison de l'this compound et de l'irinotécan offre une combinaison rationnelle et active dans les modèles précliniques de cancer colorectal {svg_14}.
Mécanisme D'action
Target of Action
AZD0156, also known as P5T0XWC07Z, AZD-0156, or 2H-Imidazo[4,5-c]quinolin-2-one, is an oral inhibitor of ATM . ATM, or ataxia telangiectasia mutated protein, is a serine-threonine kinase that plays a key role in the DNA damage response (DDR) associated with double-strand breaks .
Mode of Action
this compound inhibits the ATM-mediated signaling, preventing DNA damage checkpoint activation . This disruption in DNA damage repair promotes apoptosis in tumor cells and results in cell death, particularly in those with an overexpression of ATM .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA damage response (DDR) pathway . By inhibiting ATM, this compound disrupts the DDR associated with double-strand breaks . This leads to an increase in DNA double-strand break signaling, cell-cycle arrest, and apoptosis .
Pharmacokinetics
The terminal half-life of this compound is approximately 9-12 hours and dose/exposure proportionality was observed . No significant pharmacokinetic interactions were observed with olaparib .
Result of Action
The inhibition of ATM by this compound leads to an increase in DNA double-strand break signaling, cell-cycle arrest, and apoptosis . This results in enhanced effects on cellular proliferation and regrowth when combined with SN38 in select models . In cell cycle analysis of these models, increased G2/M arrest was observed with combination treatment over either single agent .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, preclinical data suggest a synergistic effect of this compound when combined with DNA damage targeting agents, including olaparib . Furthermore, the efficacy of this compound can vary across different cancer cell cultures .
Orientations Futures
This compound is structurally related to AZD0156, which has been shown to potentiate the efficacy of the approved drugs irinotecan and olaparib in disease-relevant mouse models and is currently undergoing clinical evaluation with these agents . This suggests potential future directions for the development and clinical evaluation of this compound.
Analyse Biochimique
Biochemical Properties
AZD0156 interacts with the ATM protein, a signaling kinase involved in the DDR . It abrogates irradiation-induced ATM signaling by inhibiting the phosphorylation of ATM substrates . This interaction is crucial in the biochemical reactions involving this compound.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It impedes the repair of DNA damage, resulting in elevated DNA double-strand break signaling, cell-cycle arrest, and apoptosis . It also enhances the cytotoxicity of irinotecan in chemotherapy regimens used in the clinic .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the ATM protein . This inhibition prevents the activation of the DDR, thereby damaging DNA repair mechanisms and inducing tumor cell apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a terminal half-life of approximately 9-12 hours . It demonstrates dose/exposure proportionality, suggesting that its effects are consistent over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At doses of 60mg bd, plasma concentrations of this compound were consistent with efficacy in gastric cancer cell cultures . At higher doses (120mg po bd), hematologic toxicities were observed, and this dose level was considered intolerable .
Metabolic Pathways
This pathway is crucial for maintaining genome integrity and is often exploited in cancer therapy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. It is known that this compound is an oral inhibitor, suggesting that it is likely absorbed in the gastrointestinal tract and distributed systemically .
Subcellular Localization
Given its role as an inhibitor of the ATM protein, it is likely that this compound localizes to the nucleus where it can interact with ATM and exert its effects .
Propriétés
IUPAC Name |
8-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[4,5-c]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-29(2)11-4-12-34-24-8-6-19(16-28-24)18-5-7-22-21(15-18)25-23(17-27-22)30(3)26(32)31(25)20-9-13-33-14-10-20/h5-8,15-17,20H,4,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTRIQLYUAFVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4CCOCC4)C5=CN=C(C=C5)OCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1821428-35-6 | |
| Record name | AZD-0156 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1821428356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-0156 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5T0XWC07Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

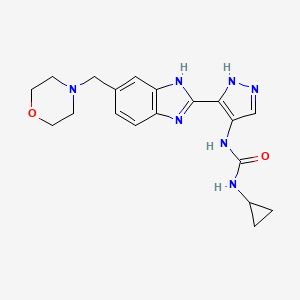
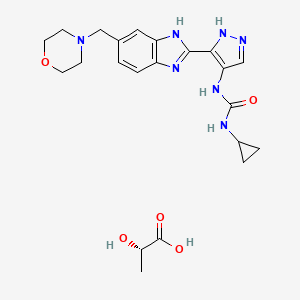
![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 5-amino-2-hydroxybenzoate](/img/structure/B605663.png)
![[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate](/img/structure/B605666.png)
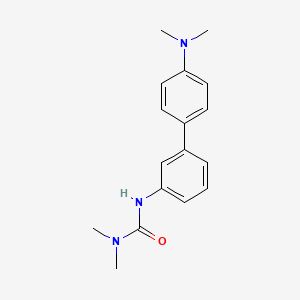
![[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium](/img/structure/B605670.png)

